molecular formula C10H20 B12559560 4-Methylnon-3-ene CAS No. 184170-89-6

4-Methylnon-3-ene

Cat. No.: B12559560
CAS No.: 184170-89-6
M. Wt: 140.27 g/mol
InChI Key: CZXAETGPUZREJJ-UHFFFAOYSA-N
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Description

4-Methylnon-3-ene is an organic compound with the molecular formula C10H20, characterized by a nonene chain with a methyl substituent on the fourth carbon and a double bond between the third and fourth carbon atoms . The compound is identified under CAS Number 29901-56-2 and is part of a broader category of alkenes that are produced in significant quantities for industrial and research applications . As a hydrocarbon building block, its core research value lies in its alkene functional group, which is highly reactive and serves as a versatile intermediate in synthetic organic chemistry. A primary research application for 4-Methylnon-3-ene is likely in ozonolysis reactions, a fundamental process where alkenes are cleaved by ozone to yield carbonyl compounds such as aldehydes or ketones . This reaction is particularly valuable in organic synthesis and analytical chemistry for degrading complex structures to determine the original alkene's structure or to synthesize specific carbonyl-containing molecules . Furthermore, structurally similar compounds, such as 4-methylnon-3-en-5-ol, are used in synthetic routes, indicating that 4-Methylnon-3-ene can serve as a key precursor or intermediate in the multi-step synthesis of more complex organic molecules . This compound is supplied for research and development purposes only. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184170-89-6

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

4-methylnon-3-ene

InChI

InChI=1S/C10H20/c1-4-6-7-9-10(3)8-5-2/h8H,4-7,9H2,1-3H3

InChI Key

CZXAETGPUZREJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CCC)C

Origin of Product

United States

Stereochemical Considerations and Isomerism of 4 Methylnon 3 Ene

Analysis of Geometric Isomerism (E/Z) at the C3-C4 Double Bond of 4-Methylnon-3-ene

Geometric isomerism, a form of stereoisomerism, arises in 4-methylnon-3-ene due to the restricted rotation around the C3-C4 double bond. This restriction leads to two possible spatial arrangements of the substituents attached to the double-bonded carbons, designated as E and Z isomers. quora.comstudymind.co.uk The assignment of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents on each carbon of the double bond based on atomic number.

At the C3 carbon, the substituents are an ethyl group (-CH2CH3) and a hydrogen atom (-H). According to the CIP rules, the ethyl group has a higher priority than the hydrogen atom because the atomic number of carbon is greater than that of hydrogen.

At the C4 carbon, the substituents are a methyl group (-CH3) and a pentyl group (-CH2CH2CH2CH2CH3). The pentyl group is assigned a higher priority than the methyl group because the carbon of the pentyl group is bonded to another carbon, while the carbon of the methyl group is bonded only to hydrogens.

The two geometric isomers of 4-methylnon-3-ene are therefore:

(Z)-4-Methylnon-3-ene: In this isomer, the higher-priority groups on each carbon of the double bond (the ethyl group on C3 and the pentyl group on C4) are on the same side of the double bond. The "Z" designation comes from the German word zusammen, meaning "together".

(E)-4-Methylnon-3-ene: In this isomer, the higher-priority groups on each carbon of the double bond (the ethyl group on C3 and the pentyl group on C4) are on opposite sides of the double bond. The "E" designation is derived from the German word entgegen, meaning "opposite".

Table 1: Priority of Substituents at the C3-C4 Double Bond of 4-Methylnon-3-ene
Carbon AtomSubstituentCIP Priority
C3-CH2CH3 (Ethyl)Higher
-H (Hydrogen)Lower
C4-CH2CH2CH2CH2CH3 (Pentyl)Higher
-CH3 (Methyl)Lower

Examination of Stereogenic Centers and Enantiomerism in 4-Methylnon-3-ene

A stereogenic center, or chiral center, is a carbon atom that is bonded to four different substituent groups. The presence of a stereogenic center in a molecule can lead to the existence of non-superimposable mirror images called enantiomers.

A thorough analysis of the structure of 4-methylnon-3-ene reveals that it does not possess any stereogenic centers. Each of the sp3-hybridized carbon atoms in the molecule has at least two identical substituents (hydrogen atoms). The sp2-hybridized carbons of the double bond are also not stereogenic centers. Consequently, 4-methylnon-3-ene does not exhibit enantiomerism.

Impact of Stereochemistry on Chemical Reactivity and Biological Recognition

The different spatial arrangements of the E and Z isomers of 4-methylnon-3-ene can influence their chemical reactivity and biological recognition. Although specific research on the reactivity and biological activity of the individual isomers of 4-methylnon-3-ene is not extensively documented, general principles of stereochemistry provide a framework for understanding these potential differences.

In terms of chemical reactivity, the geometry of the isomers can affect the accessibility of the double bond to reactants. docbrown.info For example, in reactions involving bulky reagents, one isomer may react at a different rate than the other due to steric hindrance. The transition states of reactions can also be influenced by the stereochemistry of the starting material, potentially leading to different product distributions.

The impact of stereochemistry is often more pronounced in biological systems. solubilityofthings.com The interaction of a molecule with a biological receptor, such as an enzyme or a protein, is highly dependent on the three-dimensional shape of the molecule. The E and Z isomers of 4-methylnon-3-ene, having distinct shapes, would be expected to interact differently with such receptors. This principle is fundamental in the field of pheromones, where the specific geometric isomer of a compound is often the only one that is biologically active. mdpi.com For instance, the sex pheromone of the silkworm moth, bombykol, demonstrates this high degree of stereospecificity, where only the (10E, 12Z)-isomer is active. mdpi.com While the specific biological role of 4-methylnon-3-ene is not well-defined, it is plausible that its E and Z isomers would elicit different biological responses if they were to interact with a specific receptor.

Table 2: Summary of Stereochemical Properties of 4-Methylnon-3-ene
Stereochemical FeaturePresence in 4-Methylnon-3-eneDetails
Geometric Isomerism (E/Z)YesExists as (E)-4-Methylnon-3-ene and (Z)-4-Methylnon-3-ene due to restricted rotation around the C3-C4 double bond.
Stereogenic CentersNoNo carbon atom is bonded to four different substituents.
EnantiomerismNoAs there are no stereogenic centers, the molecule is achiral and does not have enantiomers.

Reactivity and Mechanistic Investigations of 4 Methylnon 3 Ene

Fundamental Reaction Pathways Involving the Alkene Moiety of 4-Methylnon-3-ene

The double bond of 4-methylnon-3-ene is susceptible to addition reactions where the π-bond is broken and two new σ-bonds are formed.

Hydrogenation: Catalytic hydrogenation of 4-methylnon-3-ene involves the addition of two hydrogen atoms across the double bond to yield the corresponding alkane, 4-methylnonane. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen gas atmosphere. wikipedia.org The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. Given that the reaction creates a new stereocenter at C4 if the starting material is a single E/Z isomer, a racemic mixture of (R)- and (S)-4-methylnonane would be expected.

Halogenation: 4-Methylnon-3-ene readily undergoes halogenation with diatomic halogens like bromine (Br₂) and chlorine (Cl₂). wikipedia.org The reaction proceeds through a mechanism involving a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the anti-face, resulting in anti-addition. nih.gov The reaction of 4-methylnon-3-ene with bromine would thus yield a racemic mixture of (3R,4S)- and (3S,4R)-3,4-dibromo-4-methylnonane.

ReactionReagentsProduct(s)Mechanism
Hydrogenation H₂, Pd/C4-MethylnonaneSyn-addition
Halogenation Br₂ in CCl₄(3R,4S)- and (3S,4R)-3,4-dibromo-4-methylnonaneAnti-addition via halonium ion

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to 4-methylnon-3-ene follows Markovnikov's rule. wikipedia.orggoogle.com The proton adds to the less substituted carbon of the double bond (C3), leading to the formation of a more stable tertiary carbocation at the C4 position. Subsequent attack by the halide anion yields the corresponding 4-halo-4-methylnonane. For example, reaction with hydrogen chloride (HCl) would produce 4-chloro-4-methylnonane. wikipedia.org

Hydroboration-Oxidation: This two-step sequence achieves the anti-Markovnikov hydration of the alkene. thieme-connect.com In the first step, borane (B79455) (BH₃) or a borane complex adds across the double bond. The boron atom adds to the less sterically hindered carbon (C3), and the hydrogen atom adds to the more substituted carbon (C4) in a concerted, syn-addition process. rsc.orgnih.gov Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group, yielding 4-methylnonan-3-ol. thieme-connect.com

In a related synthetic application, hydroboration of enamines, which can be derived from related unsaturated carbonyl compounds, followed by oxidation provides a route to β-amino alcohols. justia.com

ReactionReagentsIntermediate/Key FeatureProductRegioselectivity
Hydrohalogenation HClTertiary carbocation at C44-Chloro-4-methylnonaneMarkovnikov
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOHOrganoborane intermediate4-Methylnonan-3-olAnti-Markovnikov

Pericyclic Reactions of 4-Methylnon-3-ene

Pericyclic reactions are concerted processes that occur through a cyclic transition state. acs.org 4-Methylnon-3-ene can participate in such reactions, primarily acting as the alkene component.

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org In a hypothetical reaction, 4-methylnon-3-ene can act as the ene component, utilizing the allylic hydrogens at the C2 or C5 positions. For instance, reacting 4-methylnon-3-ene with a reactive enophile like formaldehyde (B43269) (H₂CO) at high temperatures would involve the transfer of an allylic hydrogen from C5 to the formaldehyde oxygen, formation of a new C-C bond between C4 and the formaldehyde carbon, and a shift of the C3=C4 double bond to the C4=C5 position.

The mechanism of the ene reaction is a subject of detailed study and can be either concerted or stepwise. wikipedia.org

Concerted Mechanism: This pathway involves a single, cyclic transition state where all bond-forming and bond-breaking events occur simultaneously. wikipedia.org Computational studies on simple systems like propene and formaldehyde support a concerted mechanism with an envelope-like transition state. wikipedia.org

Stepwise Mechanism: This alternative pathway involves the formation of a discrete intermediate, which could be a zwitterion or a diradical. The reaction is more likely to be stepwise if the reactants are highly reactive or if the reaction is catalyzed by a Lewis acid. wikipedia.orgnih.gov Theoretical studies have shown that for some systems, the energy barrier for a stepwise process can be lower than for the concerted pathway, and that the two mechanisms can be very close energetically. wikipedia.org The distinction can sometimes be subtle, with highly asynchronous concerted transition states closely resembling stepwise intermediates. nih.gov

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.org As an alkene, 4-methylnon-3-ene can function as the dienophile. However, typical Diels-Alder reactions are most efficient when the dienophile possesses electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). pressbooks.pub Since 4-methylnon-3-ene has electron-donating alkyl groups, it is considered an electron-rich alkene and would be a relatively unreactive dienophile in a normal-demand Diels-Alder reaction.

For a hypothetical reaction with a very reactive diene, such as 1,3-cyclopentadiene, the reaction would yield a bicyclic adduct. The stereochemistry of the Diels-Alder reaction is highly predictable. It is stereospecific with respect to the dienophile, meaning the stereochemistry of the starting alkene is retained in the product. Furthermore, the reaction typically favors the endo product due to secondary orbital interactions in the transition state, although the exo product can sometimes be favored under conditions of thermodynamic control. pearson.com

Oxidative Transformations of 4-Methylnon-3-ene

The double bond of 4-methylnon-3-ene is readily cleaved or modified by various oxidizing agents. The products formed depend on the specific reagent and reaction conditions used.

Oxidative Cleavage:

Ozonolysis: Reaction with ozone (O₃) followed by a workup step is a reliable method for cleaving the double bond. A reductive workup (e.g., with dimethyl sulfide (B99878), DMS) cleaves the double bond to form two carbonyl compounds. acs.org Ozonolysis of 4-methylnon-3-ene would yield propanal and nonan-2-one. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would oxidize the initial fragments further, yielding propanoic acid and nonan-2-one.

Permanganate (B83412) Oxidation: Treatment with hot, basic potassium permanganate (KMnO₄) followed by acidification also results in oxidative cleavage. acs.org This strong oxidizing agent would convert 4-methylnon-3-ene into propanoic acid and nonan-2-one.

Other Oxidative Reactions: Palladium-catalyzed oxidative cyclization has been demonstrated on structurally similar alkenols, such as (E)-5-methylnon-5-en-1,8-diol. This type of reaction transforms an alkenol into a substituted cyclic ether, highlighting a pathway for more complex transformations.

ReactionReagentsProduct(s)Notes
Ozonolysis (Reductive Workup) 1. O₃2. (CH₃)₂SPropanal and Nonan-2-oneCleaves double bond to form aldehydes/ketones.
Ozonolysis (Oxidative Workup) 1. O₃2. H₂O₂Propanoic acid and Nonan-2-oneCleaves double bond and oxidizes fragments.
Permanganate Oxidation 1. KMnO₄, KOH, heat2. H₃O⁺Propanoic acid and Nonan-2-oneStrong oxidative cleavage.

Epoxidation Chemistry

The epoxidation of 4-methylnon-3-ene introduces an epoxide ring onto the carbon-carbon double bond, a fundamental transformation in organic synthesis. This reaction typically involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). The direct epoxidation of a trans-alkene precursor, such as a trans-isomer of 4-methylnon-3-ene, would be expected to yield a trans-substituted epoxide. vaia.com

In a broader context of synthetic strategies, the Sharpless asymmetric epoxidation is a key reaction for generating stereogenic centers. up.ac.zaup.ac.za For instance, a synthetic route towards a protected 5-methylnonane-1,3,4-triol target utilized Sharpless asymmetric epoxidation to create the necessary stereochemistry. up.ac.zaup.ac.za Specifically, a synthetic route from trans-4-hexen-3-one to (2R,3R,4R,5R,6E)-4-(benzyloxy)-2,3-epoxy-5-methylnon-6-en-1-ol was developed with complete stereochemical control using this methodology. up.ac.zaup.ac.za

Ozonolysis and Oxidative Cleavage Reactions

Ozonolysis is a powerful organic reaction that cleaves unsaturated bonds in alkenes using ozone (O₃). vedantu.commasterorganicchemistry.com The reaction proceeds through an ozonide intermediate which is then typically treated with a reducing agent like dimethyl sulfide or zinc to yield aldehydes or ketones. masterorganicchemistry.com The nature of the carbonyl compounds formed depends on the substitution pattern of the initial alkene. vedantu.commasterorganicchemistry.com

For 4-methylnon-3-ene, the double bond is located between the third and fourth carbon atoms. Ozonolysis would cleave this bond, leading to the formation of two carbonyl compounds. The fragment containing the first three carbons would form propanal, while the fragment with the remaining seven carbons, including the methyl group at the original fourth position, would yield 2-hexanone (B1666271).

Table 1: Predicted Ozonolysis Products of 4-Methylnon-3-ene

Starting MaterialOzonolysis Products
4-Methylnon-3-enePropanal and 2-Hexanone

This table is generated based on the general principles of ozonolysis reactions.

Allylic Oxidation Reactions

Allylic oxidation introduces a functional group at a position adjacent to a double bond. Selenium dioxide (SeO₂) is a common reagent for this transformation. mdpi.com The reaction of an alkene with SeO₂ can lead to the formation of allylic alcohols or aldehydes. mdpi.com For example, in some cases, the oxidation of a methyl group on a bipyridine ring with selenium dioxide can be controlled to produce either a bipyridine aldehyde or a bipyridine carboxylic acid. mdpi.com

In the case of 4-methylnon-3-ene, allylic oxidation could potentially occur at the C2 or C5 positions. The reaction with selenium dioxide could yield allylic alcohols such as 4-methylnon-3-en-2-ol or 4-methylnon-3-en-5-ol. The specific products and their ratios would depend on the reaction conditions and the relative reactivity of the allylic positions.

Functional Group Interconversions on the 4-Methylnon-3-ene Backbone

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another to alter a molecule's reactivity and properties. pearson.com

Derivatization Strategies for Subsequent Reactions

The double bond in 4-methylnon-3-ene is a key site for derivatization. For instance, it can be converted into other functional groups to facilitate subsequent reactions. google.com One common strategy is the conversion of an alkene to an alcohol through hydration, which can then be oxidized to a ketone. vaia.com Another approach involves the derivatization of functional groups already present on the backbone, such as hydroxyl groups, to prepare for subsequent transformations. For example, benzoylation of a hydroxyl group can be performed to introduce a benzoate (B1203000) ester. thieme-connect.com

Derivatization is also employed to determine the absolute configuration of chiral molecules. mdpi.com For instance, enantiopure compounds can be transformed into Schiff's bases through condensation with an appropriate aldehyde. mdpi.com

Regioselective and Chemoselective Manipulations

Regioselective and chemoselective reactions are crucial for controlling the outcome of chemical transformations on molecules with multiple reactive sites. In the context of the 4-methylnon-3-ene backbone, controlling reactions to occur at a specific location is essential for targeted synthesis.

For example, in the synthesis of substituted tetrahydrofurans, palladium-catalyzed tandem oxidative cyclization–redox relay reactions have been developed. acs.org These reactions can proceed with high diastereoselectivity, influenced by factors like intramolecular hydrogen bonding. acs.org Similarly, copper-catalyzed borylation of acetylenic esters can be performed in a regio-, stereo-, and chemoselective manner to produce (Z)-γ-boryl-α,β-unsaturated esters. nsf.gov The ability to control the regioselectivity of a reaction can be influenced by the reaction conditions, as seen in reductions where colder temperatures led to a decrease in regioselectivity. thieme-connect.com

Influence of Stereochemistry on 4-Methylnon-3-ene Reactivity and Selectivity

The stereochemistry of 4-methylnon-3-ene, specifically the configuration of its double bond (E/Z isomerism) and any chiral centers, significantly influences its reactivity and the stereochemical outcome of its reactions.

The geometry of the double bond plays a critical role in stereoselective synthesis. For instance, the synthesis of cis- or trans-substituted cyclopropanes or epoxides depends on the stereochemistry of the starting alkene. vaia.com A cis-alkene will typically lead to a cis-substituted product, while a trans-alkene will yield a trans-product. vaia.com

In reactions involving chiral centers, the existing stereochemistry can direct the formation of new stereocenters. This is a key principle in the synthesis of complex molecules. For example, in the synthesis of the C(10)–C(20) backbone of fumonisins, a up.ac.zavaia.com-Wittig rearrangement and Sharpless asymmetric epoxidation were used to generate the required stereogenic centers. up.ac.zaup.ac.za The stereochemistry of a starting material can also influence the diastereoselectivity of a reaction, as seen in reductions where different diastereomeric ratios were obtained depending on the starting material's configuration. thieme-connect.com

Furthermore, computational studies have shown that the E- and Z-isomers of enecarbamates exhibit different reactivity profiles in their reaction with singlet oxygen, with the E-isomer favoring the formation of a hydroperoxide and the Z-isomer favoring dioxetane formation. researchgate.net This highlights how the stereochemistry of the double bond can dictate the reaction pathway.

Research on the Stereoselective Reactions of 4-Methylnon-3-ene Remains Largely Undisclosed

Despite the importance of stereoselectivity in chemical synthesis, detailed research findings on the diastereoselectivity in cyclization reactions and enantiofacial selectivity in transformations specifically involving the compound 4-methylnon-3-ene are not extensively documented in publicly available scientific literature. While numerous studies focus on the stereochemical outcomes of reactions for structurally similar alkenes, direct and specific investigations into the reactivity of 4-methylnon-3-ene are scarce.

Methodical searches of chemical databases and scholarly articles have revealed a significant gap in the literature concerning the specific stereoselective behavior of this compound. Consequently, the creation of a detailed article focusing solely on the diastereoselectivity of its cyclization and the enantiofacial selectivity of its transformations is not feasible at this time due to the lack of primary research data.

While general principles of stereoselective reactions can be applied to predict potential outcomes for 4-methylnon-3-ene, any such discussion would be speculative and fall outside the scope of reporting established research findings. For instance, studies on analogous compounds, such as the palladium-catalyzed oxidative cyclization of (E)-5-methylnon-4-ene-1,8-diol to form substituted tetrahydrofurans, demonstrate that the stereochemical course of such reactions is influenced by factors like the geometry of the double bond and the nature of the substituents. acs.org Similarly, research on the diastereoselective reduction of related unsaturated ketones and alcohols highlights the directing effects of existing stereocenters and the role of chelating functional groups in controlling the approach of reagents. thieme-connect.com

However, without specific experimental data for 4-methylnon-3-ene, a scientifically rigorous and authoritative article on its stereoselective reactions, as per the requested detailed outline, cannot be produced. The scientific community has yet to publish in-depth studies that would provide the necessary data for a comprehensive analysis of its reactivity in these specific contexts.

Computational and Theoretical Studies on 4 Methylnon 3 Ene

Quantum Chemical Calculations (DFT and Ab Initio) for 4-Methylnon-3-ene

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. These approaches solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-methylnon-3-ene, this involves finding the bond lengths, bond angles, and dihedral angles that minimize the molecule's total energy. Methods like DFT, with functionals such as B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are commonly employed for this purpose, often in conjunction with basis sets like 6-31G(d,p) or larger to ensure accuracy. researchgate.net

The electronic structure of 4-methylnon-3-ene, once the geometry is optimized, can be analyzed to understand its reactivity. This includes examining the distribution of electron density, the molecular electrostatic potential (MEP), and the frontier molecular orbitals (HOMO and LUMO). The MEP map can indicate regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the wavelengths of electronic transitions. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for 4-Methylnon-3-ene (Calculated at the B3LYP/6-31G(d,p) level) (Note: This data is illustrative, based on typical values for similar alkenes, as specific published data for 4-methylnon-3-ene is not readily available.)

ParameterBond/AngleValue
Bond LengthC3=C4~1.34 Å
C4-C(methyl)~1.51 Å
C2-C3~1.50 Å
C4-C5~1.50 Å
Bond AngleC2-C3=C4~124°
C3=C4-C5~125°
C3=C4-C(methyl)~121°
Dihedral AngleH-C2-C3=C4Varies with conformation

Due to the presence of multiple single bonds in its n-pentyl and ethyl substituents, 4-methylnon-3-ene can exist in various conformations. Conformational analysis aims to identify the different stable conformers and map out the potential energy surface that governs their interconversion. This involves systematically rotating around the single bonds and calculating the energy of the resulting structures.

The relative energies of the different conformers can be used to determine their populations at a given temperature using the Boltzmann distribution. mdpi.com For flexible molecules like 4-methylnon-3-ene, identifying the global minimum energy conformation is crucial for accurately predicting its properties. researchgate.net The presence of the methyl group at the C4 position can introduce steric hindrance that influences the stability of certain conformations.

Vibrational analysis, typically performed after geometry optimization, calculates the frequencies and intensities of the normal modes of vibration. These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the predicted spectra with experimental data, the accuracy of the computational model can be validated, and the vibrational modes can be assigned to specific molecular motions (e.g., C-H stretching, C=C stretching, bending modes). scirp.org

For 4-methylnon-3-ene, the C=C stretching vibration is a characteristic feature in its vibrational spectrum, typically appearing around 1650-1670 cm⁻¹. The exact position can be influenced by the substitution pattern and conformation. Computational methods can predict these frequencies with good accuracy, although scaling factors are often applied to the calculated values to better match experimental results due to approximations in the theoretical models. researchgate.netacs.org

Table 2: Illustrative Predicted Vibrational Frequencies for Key Modes of 4-Methylnon-3-ene (Note: This data is illustrative and based on general frequency ranges for alkenes.)

Vibrational ModePredicted Frequency (cm⁻¹)
C=C Stretch~1665
=C-H Stretch~3020
Alkyl C-H Stretch2850-2960
CH₂ Scissoring~1465
CH₃ Bending~1375

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

A transition state (TS) is a high-energy, transient structure that exists at the peak of the energy barrier between reactants and products. Characterizing the geometry and energy of the TS is essential for understanding the kinetics of a reaction. Computational methods can locate these TS structures on the potential energy surface. A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov

For reactions involving 4-methylnon-3-ene, such as electrophilic addition to the double bond or radical reactions, computational modeling can identify the specific transition state structures. For instance, in the addition of an electrophile like HBr, the TS would involve the partial formation of a new C-H or C-Br bond and the partial breaking of the C=C π-bond and the H-Br bond.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a reaction pathway can be constructed. This profile provides the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. nih.gov

For 4-methylnon-3-ene, different reaction pathways can be compared based on their energy profiles. For example, in an electrophilic addition, the formation of a carbocation intermediate at C3 versus C4 can be evaluated. The pathway with the lower activation energy will be the kinetically favored one. These studies can also provide insights into the regioselectivity and stereoselectivity of reactions involving the chiral center that can be formed during a reaction. acs.org

Solvent Effects on Reaction Mechanisms

The solvent environment can profoundly influence the rate and outcome of a chemical reaction. Computational models are crucial for understanding these effects by simulating how solvent molecules interact with reactants, transition states, and products. The influence of a solvent is generally categorized into non-specific interactions (like polarity and polarizability) and specific interactions (such as hydrogen bonding). rdd.edu.iq

Theoretical studies, often using a combination of quantum mechanics (QM) and molecular mechanics (MM) or continuum solvation models like the Polarizable Continuum Model (PCM), can quantify these effects. chemrxiv.orgresearchgate.net For instance, polar solvents can stabilize charged or highly polar transition states, thereby lowering the activation energy and accelerating the reaction rate compared to non-polar solvents. acs.org Conversely, if reactants are better solvated than the transition state, a polar solvent might retard the reaction.

In reactions involving alkenes, the solvent's ability to form hydrogen bonds can also play a critical role. For example, in the 1,3-dipolar cycloaddition of benzonitrile (B105546) oxide to alkenes, calculations showed that hydrogen-bond-donating (HBD) alcohol solvents can solvate the nitrile oxide, retarding the reaction. rdd.edu.iq At the same time, these solvents can polarize the double bond of the dipolarophile through hydrogen bonding, making it more susceptible to addition. rdd.edu.iq

While specific computational studies on the solvent effects for 4-Methylnon-3-ene are not prominent in the literature, data from analogous systems illustrate these principles. For example, theoretical investigations into the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl vinyl ketone show a significant difference in the activation free-energy barrier between water and methanol, highlighting the role of hydrogen bonding strength. chemrxiv.orgescholarship.org

Table 1: Illustrative Theoretical Data on Solvent Effects on the Diels-Alder Reaction Activation Free Energy (ΔG‡) for Cyclopentadiene and Methyl Vinyl Ketone. chemrxiv.orgescholarship.org
SolventCalculated ΔG‡ (kcal/mol)Key Solvent Interaction Type
Water19.5Strong Hydrogen Bonding with Transition State
Methanol21.6Weaker Hydrogen Bonding with Transition State
n-Hexane24.5Non-polar, van der Waals interactions

This table demonstrates how computational chemistry can predict the kinetic impact of different solvents, a principle directly applicable to reactions involving 4-Methylnon-3-ene.

Advanced Theoretical Approaches

Beyond static calculations of reaction energies, advanced theoretical methods can simulate the motion and time-evolution of molecular systems, providing deeper insights into their behavior.

Molecular dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic "evolution" of the system, revealing information about conformational changes, intermolecular interactions, and transport properties. researchgate.netchemrxiv.org Force fields, which are sets of parameters describing the potential energy of the system, are essential for these classical simulations. researchgate.net

For an unsaturated hydrocarbon like 4-Methylnon-3-ene, MD simulations could be employed to study several aspects of its dynamic behavior:

Conformational Analysis: The molecule can adopt various shapes due to rotation around its single bonds. MD can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Liquid State Properties: In a simulation box with many molecules, MD can predict bulk properties such as density, viscosity, and diffusion coefficients.

Interactions with other molecules: MD can simulate how 4-Methylnon-3-ene interacts with solvents, surfaces, or other chemical species, which is crucial for understanding its behavior in complex mixtures or at interfaces. nih.govnih.gov

While specific MD simulation studies focused solely on 4-Methylnon-3-ene are scarce, research on related systems, such as unsaturated lipid bilayers containing oleoyl (B10858665) chains (which have a C18 unsaturated acyl chain), demonstrates the power of this technique to probe the structure and dynamics of complex systems containing unsaturated hydrocarbons. nih.govaps.org Similarly, MD simulations have been used to investigate the structure and dynamics of mixtures of ionic liquids with alcohols, showing how different solvent environments affect molecular organization and transport properties. researchgate.net A study on capsaicin (B1668287), which contains an (E)-8-methylnon-6-enamide moiety, also utilized MD simulations to understand its interaction with biological targets. researchgate.net

Table 2: Potential Applications of Molecular Dynamics (MD) Simulations for 4-Methylnon-3-ene.
Application AreaInformation GainedRelevance
Conformational DynamicsStable conformers, rotational energy barriers, flexibilityUnderstanding steric effects in reactions
Bulk Liquid PropertiesDensity, heat of vaporization, self-diffusion coefficientPredicting physical properties for process engineering
Solvation StructureRadial distribution functions, coordination numbers with solventExplaining solvent effects on reactivity
Interfacial BehaviorOrientation and dynamics at a liquid-vapor or liquid-solid interfaceApplications in materials science and catalysis

Quantum dynamics calculations go a step beyond classical MD by incorporating quantum mechanical effects, such as zero-point energy, tunneling, and electronic state transitions. pnas.org These methods solve the time-dependent Schrödinger equation to follow the evolution of a chemical reaction, providing the most detailed picture of how reactants transform into products. ifpenergiesnouvelles.com

For a reaction involving 4-Methylnon-3-ene, quantum dynamics could be used to:

Calculate State-to-State Cross Sections: Predict the probability that reactants in a specific quantum state (e.g., vibrational level) will lead to products in another specific quantum state.

Model Non-Statistical Dynamics: In some reactions, energy is not rapidly redistributed among all molecular motions. Quantum dynamics can capture such non-statistical behavior, which is often seen in gas-phase reactions or photodissociation. escholarship.org

Account for Quantum Tunneling: For reactions involving the transfer of light particles like hydrogen atoms, tunneling through the activation barrier can be a significant contributor to the reaction rate, an effect that can be precisely calculated. pnas.org

While rigorous quantum dynamics calculations are computationally very demanding and typically limited to smaller systems, methods like ab initio molecular dynamics (AIMD) combine quantum chemical energy calculations with classical trajectories to study reactions in larger systems. ifpenergiesnouvelles.com For example, AIMD has been used to model the isomerization and cracking of alkenes in zeolites, providing a detailed understanding of the reaction intermediates and transition states. ifpenergiesnouvelles.com Studies on the reaction of small carbon clusters with unsaturated hydrocarbons have also employed dynamics calculations to understand the formation of complex radicals in various environments. aip.org

Table 3: Key Aspects Revealed by Quantum Dynamics Calculations.
PhenomenonDescriptionImportance for Alkene Reactions
Quantum TunnelingParticles passing through an energy barrier instead of over it.Can be significant in H-abstraction reactions from the allylic position. pnas.org
Vibrational ExcitationThe role of specific reactant vibrations in promoting the reaction.Understanding mode-specific chemistry.
Reaction IntermediatesIdentifying and characterizing short-lived, metastable species. escholarship.orgElucidating complex reaction mechanisms, such as carbocation rearrangements. escholarship.org
Energy DisposalDistribution of excess energy among the products' translational, rotational, and vibrational modes.Provides a detailed fingerprint of the reaction mechanism.

Prediction of Chemical Reactivity and Selectivity via Computational Descriptors

A major goal of computational chemistry is to predict how a molecule will react without performing the experiment. This can be achieved by calculating molecular properties, known as "descriptors," and correlating them with experimental reactivity data. This approach is often formalized in Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Reactivity Relationship (QSRR) models. scielo.brscielo.brljmu.ac.uk

For 4-Methylnon-3-ene, various descriptors can be calculated using methods like Density Functional Theory (DFT) to predict its reactivity in different chemical transformations (e.g., electrophilic addition, radical reactions, oxidation). scielo.bracs.org

Key descriptors for alkenes include:

Frontier Molecular Orbitals (HOMO/LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to reactivity. For an alkene, the HOMO is typically the π-orbital of the double bond. A higher HOMO energy indicates greater nucleophilicity and susceptibility to electrophilic attack. The LUMO energy relates to the molecule's ability to accept electrons. oneonta.edu

Electrostatic Potential (ESP): The ESP map shows the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For 4-Methylnon-3-ene, the region around the C=C double bond would be electron-rich.

Ionization Potential and Electron Affinity: These relate directly to the energy required to remove an electron (HOMO energy) and the energy released upon adding an electron (LUMO energy), respectively, and are key indicators of redox reactivity.

Bond Dissociation Energies (BDE): The BDE for allylic C-H bonds can predict the ease of hydrogen abstraction in free-radical reactions.

QSAR models have been successfully developed to predict the reaction rate constants of various alkenes with atmospheric oxidants like ozone (O₃) and the hydroxyl radical (•OH). scielo.brscielo.br These models often use a combination of electronic descriptors (like HOMO/LUMO energies) and structural descriptors to achieve high predictive accuracy. scielo.brcrossref.org

Table 4: Common Computational Descriptors and Their Relevance for Predicting Alkene Reactivity. scielo.brljmu.ac.ukoneonta.edu
DescriptorPhysical MeaningPredicted Reactivity Aspect
HOMO EnergyEnergy of the highest occupied molecular orbital (π-orbital)Susceptibility to electrophilic attack; ease of oxidation
LUMO EnergyEnergy of the lowest unoccupied molecular orbital (π*-orbital)Susceptibility to nucleophilic attack; ease of reduction
HOMO-LUMO GapEnergy difference between HOMO and LUMOChemical hardness, kinetic stability
Electrostatic Potential (ESP)Molecular charge distributionSite of electrophilic/nucleophilic attack (regioselectivity)
Allylic C-H BDEEnergy to break an allylic C-H bond homolyticallyRate of free-radical hydrogen abstraction

By calculating these descriptors for 4-Methylnon-3-ene, its reactivity and selectivity in various reactions could be predicted and compared with other alkenes, aiding in the design of synthetic routes or understanding its stability.

Analytical Techniques for the Characterization and Quantification of 4 Methylnon 3 Ene

Chromatographic Methods for Separation and Purity Assessment

Chromatography is indispensable for isolating 4-methylnon-3-ene and assessing its purity. The choice of method depends on the specific analytical challenge, such as separating it from a volatile mixture, resolving its geometric isomers, or determining its enantiomeric composition.

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like 4-methylnon-3-ene. Its high resolution and sensitivity make it ideal for separating components in complex matrices, such as essential oils or insect pheromone blends. mdpi.commdpi.com The separation is based on the differential partitioning of analytes between a stationary phase coated on a long, thin capillary column and an inert mobile phase (carrier gas).

For hydrocarbons, nonpolar or mid-polarity columns are typically employed. A common choice is a stationary phase made of 5% phenyl-substituted dimethylpolysiloxane (e.g., DB-5 or equivalent), which separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. nih.govchromtech.net.auacoreconsumiveis.com.br The elution order of isomers can be predicted, with more compact, branched isomers often eluting earlier than their linear counterparts.

Identification is typically achieved by comparing the analyte's retention index (RI) with values from databases or literature. nist.gov The retention index system normalizes retention times relative to a series of n-alkane standards, making data more transferable between laboratories and instruments.

When coupled with a mass spectrometer (GC-MS), GC provides a powerful tool for both separation and identification. As each compound elutes from the GC column, it is immediately ionized and fragmented in the mass spectrometer, yielding a unique mass spectrum that serves as a molecular fingerprint. mdpi.com This combination is crucial for distinguishing between structural isomers that might have very similar retention times.

Table 1: Representative GC Conditions for Analysis of 4-Methylnon-3-ene This table presents typical, illustrative parameters for the GC analysis of a C10 alkene like 4-methylnon-3-ene, as specific published data is limited.

ParameterValue / Description
Column DB-5 (or equivalent 5% phenyl dimethylpolysiloxane)
30 m length x 0.25 mm I.D. x 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow rate (e.g., 1.2 mL/min)
Oven Program Initial Temp: 50°C, hold for 2 min
Ramp: 5°C/min to 250°C
Final Hold: Hold at 250°C for 5 min
Injector Split/Splitless, 250°C
Detector (FID) 280°C
Detector (MS) Transfer Line: 280°C, Ion Source: 230°C, Mass Range: m/z 40-350
Expected RI ~1050-1080 on a standard nonpolar phase (estimated)

While GC is suitable for volatile analysis, High-Performance Liquid Chromatography (HPLC) offers unique advantages for the separation of non-volatile compounds or for preparative-scale purification. For a non-polar hydrocarbon like 4-methylnon-3-ene, reversed-phase HPLC is generally not effective due to poor retention. However, a specialized form of normal-phase HPLC, known as silver-ion chromatography (Ag+-HPLC), is exceptionally powerful for separating alkene isomers. researchgate.netnih.gov

This technique utilizes a stationary phase (often silica) impregnated with silver ions. The separation mechanism is based on the reversible formation of charge-transfer complexes between the silver ions and the π-electrons of the alkene's double bond. aocs.orgaocs.org The strength of this interaction depends on the steric accessibility of the double bond and its configuration. This allows for the separation of isomers based on:

Number of double bonds: Molecules with more double bonds are retained more strongly.

Geometric configuration: cis isomers, having more exposed π-bonds, interact more strongly with the silver ions and are retained longer than trans isomers. nih.gov

Positional isomers: The position of the double bond within the carbon chain also influences retention.

This makes Ag+-HPLC the ideal method for separating the (E) and (Z) geometric isomers of 4-methylnon-3-ene, a task that can be challenging for conventional GC columns.

Table 2: Principles of Isomer Separation by Silver-Ion HPLC (Ag+-HPLC)

Isomer TypePrinciple of SeparationExpected Elution Order
Geometric Isomers Stronger π-bond interaction with Ag+ for the less sterically hindered isomer.(E)-4-Methylnon-3-ene before (Z)-4-Methylnon-3-ene
Positional Isomers Interaction strength varies with the steric environment of the double bond.Isomers with more sterically hindered double bonds elute earlier.
Mobile Phase Typically a non-polar solvent like hexane (B92381) or isooctane (B107328) with a small amount of a polar modifier like acetonitrile (B52724) or isopropanol. nih.govnih.govN/A

4-Methylnon-3-ene possesses a chiral center at the C4 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-4-methylnon-3-ene and (S)-4-methylnon-3-ene. Since enantiomers have identical physical properties (e.g., boiling point, polarity), they cannot be separated by standard chromatographic techniques.

Chiral chromatography is required to resolve these enantiomers. gcms.cz For volatile compounds, chiral gas chromatography is the method of choice. This is achieved using a stationary phase that is itself chiral. Modified cyclodextrins are the most common chiral selectors used in GC stationary phases for this purpose. nih.govnih.gov

The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times for the (R) and (S) enantiomers. hplc.sk By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (% ee) can be accurately determined. This is critical in fields like pheromone chemistry, where often only one enantiomer is biologically active.

Table 3: Typical Chiral GC System for Enantiomer Resolution

ComponentDescriptionPurpose
Stationary Phase Derivatized cyclodextrin (B1172386) (e.g., permethylated β-cyclodextrin) in a polysiloxane matrix. nih.govProvides a chiral environment for differential interaction with enantiomers.
Column Capillary column (e.g., 25-30 m length)High-resolution separation of the transient diastereomeric complexes.
Carrier Gas Hydrogen or HeliumHigh linear velocity is often preferred to improve separation efficiency. hplc.sk
Analysis Goal Separation of (R)- and (S)-4-methylnon-3-ene peaks.Quantification of enantiomeric ratio and determination of enantiomeric excess (% ee).

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are used to determine the molecular structure of a compound. For 4-methylnon-3-ene, Nuclear Magnetic Resonance (NMR) spectroscopy is used to map the carbon-hydrogen framework, while Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules, including the connectivity of atoms and the stereochemistry of the double bond.

¹H NMR: Proton NMR provides information about the chemical environment of each hydrogen atom. For 4-methylnon-3-ene, the spectrum would show characteristic signals for the vinylic proton (on C3), the allylic protons (on C2 and C5), the methyl group protons, and the protons of the pentyl chain. The coupling constant (J-value) between the vinylic proton and the allylic protons at C5 can distinguish between the (E) and (Z) isomers. A larger J-value (~15 Hz) is characteristic of a trans relationship, while a smaller J-value (~10 Hz) indicates a cis relationship. libretexts.org

2D-NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign the ¹H and ¹³C signals. COSY shows which protons are coupled to each other, helping to trace the connectivity through the carbon chain. HSQC correlates each proton signal with the carbon signal to which it is directly attached.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-4-Methylnon-3-ene This table presents predicted, illustrative data based on established chemical shift ranges and principles, as specific published experimental spectra for this compound are not readily available. Values are referenced to TMS at 0 ppm.

PositionPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)
C10.90 (t, J ≈ 7.4)~14.0
C22.05 (quint, J ≈ 7.5)~29.5
C35.25 (t, J ≈ 7.1)~125.0
C4-~138.0
C51.98 (q, J ≈ 7.5)~35.0
C61.30 (m)~31.8
C71.28 (m)~22.6
C81.28 (m)~28.0
C90.88 (t, J ≈ 7.0)~14.1
C4-CH₃1.65 (s)~16.0

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

MS (Electron Ionization): In standard GC-MS, Electron Ionization (EI) is used. When a 4-methylnon-3-ene molecule is ionized, it forms a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight (140.27 g/mol ). The molecular ion peak for alkenes is generally observable. ic.ac.uk This ion is unstable and breaks apart into smaller, charged fragments. libretexts.org The fragmentation of branched alkenes is often directed by the formation of stable carbocations. For 4-methylnon-3-ene, the most characteristic fragmentation is allylic cleavage—the breaking of the C-C bond adjacent to the double bond. This leads to the formation of resonance-stabilized allylic cations, which often produce the most intense peaks in the spectrum. ic.ac.ukyoutube.com

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). measurlabs.com This allows for the calculation of the exact elemental formula of the molecular ion and its fragments, distinguishing it from other compounds that might have the same nominal mass. For example, HRMS could easily differentiate C₁₀H₂₀ (m/z 140.1565) from a compound like C₉H₁₆O (m/z 140.1201).

Electrospray Ionization (ESI-HRMS): While EI is standard for GC-MS, soft ionization techniques like ESI are used with LC-MS. For non-polar hydrocarbons, ESI is generally inefficient. However, derivatization or the use of other ionization sources like Atmospheric Pressure Photoionization (APPI) can be coupled with HRMS for the analysis of such compounds in complex mixtures when LC is the preferred separation method. researchgate.net

Table 5: Predicted Key Mass Fragments for 4-Methylnon-3-ene (via Electron Ionization)

m/z ValueProposed Fragment IonFragmentation Pathway
140[C₁₀H₂₀]⁺˙Molecular Ion (M⁺˙)
111[C₈H₁₅]⁺Loss of an ethyl radical (•CH₂CH₃) from the pentyl chain.
97[C₇H₁₃]⁺Loss of a propyl radical (•C₃H₇) via allylic cleavage at C5-C6.
83[C₆H₁₁]⁺Loss of a butyl radical (•C₄H₉).
69[C₅H₉]⁺Allylic cleavage at C2-C3, forming a stable C₅ allylic cation. This is often a prominent peak.
55[C₄H₇]⁺Further fragmentation of larger alkyl chains.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at their characteristic vibrational frequencies, resulting in an IR spectrum that provides a unique molecular fingerprint. For 4-Methylnon-3-ene, a trisubstituted alkene, IR spectroscopy can confirm the presence of its key structural features: the carbon-carbon double bond (C=C), the vinylic carbon-hydrogen bond (=C-H), and the aliphatic carbon-hydrogen bonds (C-H) of the alkyl groups.

The IR spectrum of an alkene is typically characterized by several key absorption bands. spectroscopyonline.comlibretexts.org The stretching vibration of the C=C double bond generally appears in the region of 1680-1640 cm⁻¹. orgchemboulder.com For a trisubstituted alkene like 4-Methylnon-3-ene, this peak is expected to be in the 1680-1660 cm⁻¹ range. spectroscopyonline.com

Another diagnostic feature for alkenes is the stretching vibration of the C-H bond where the carbon is part of the double bond (=C-H). These vinylic C-H stretching bands are typically found at slightly higher frequencies than those of alkanes, appearing in the 3100-3000 cm⁻¹ region. orgchemboulder.comlibretexts.org In contrast, the C-H stretching vibrations from the methyl and methylene (B1212753) groups of the alkane portions of the molecule absorb strongly in the 2960-2850 cm⁻¹ range. libretexts.orgopenstax.org This clear separation between sp² C-H (alkene) and sp³ C-H (alkane) stretching frequencies is a valuable tool for identifying the presence of a double bond. msu.edu

Furthermore, out-of-plane bending vibrations (or "wags") of the vinylic C-H bonds provide information about the substitution pattern of the alkene. spectroscopyonline.comlibretexts.org These absorptions occur in the 1000-650 cm⁻¹ region of the spectrum. orgchemboulder.com For trisubstituted alkenes, a characteristic C-H wagging peak is generally observed between 840 and 800 cm⁻¹. spectroscopyonline.com The presence of these distinct absorption bands allows for the confident identification of the alkene functional group within the 4-Methylnon-3-ene structure.

Table 1: Characteristic Infrared Absorption Bands for 4-Methylnon-3-ene
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Vinylic C-HStretching3100 - 3000Medium
Alkyl C-HStretching2960 - 2850Strong
Alkene C=CStretching1680 - 1660Weak to Medium
Alkyl C-HBending (Scissoring/Methyl Rock)1470 - 1370Medium
Vinylic C-HOut-of-Plane Bending840 - 800Medium to Strong

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique essential for determining the absolute configuration (AC) of chiral molecules. nih.govnih.gov Chiral molecules, which are non-superimposable on their mirror images (enantiomers), interact differently with left and right circularly polarized light. ECD spectroscopy measures this differential absorption (Δε = εL - εR), producing a spectrum with positive or negative bands (Cotton effects) that is unique to a specific enantiomer. nih.gov Since 4-Methylnon-3-ene possesses a stereocenter at the fourth carbon, it exists as two enantiomers, (R)-4-Methylnon-3-ene and (S)-4-Methylnon-3-ene, making ECD a suitable technique for assigning its absolute stereochemistry.

The application of ECD to determine the AC of a molecule like 4-Methylnon-3-ene involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. nih.govrsc.org The reliability of this method has been significantly enhanced by the advent of computational chemistry, particularly time-dependent density functional theory (TDDFT). nih.govacs.orgnih.gov The process involves first performing a conformational analysis to identify the most stable, low-energy conformers of the molecule. nih.gov Subsequently, the ECD spectrum for each significant conformer is calculated using TDDFT. These individual spectra are then averaged, weighted by their Boltzmann population, to generate a final predicted spectrum for a specific enantiomer (e.g., the R-enantiomer).

This predicted spectrum is then compared to the experimental spectrum obtained from a sample of 4-Methylnon-3-ene. A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer would confirm the absolute configuration as (R). Conversely, if the experimental spectrum is a mirror image of the calculated R-spectrum, the absolute configuration would be assigned as (S).

While powerful, the application of ECD for chiral alkenes can present challenges. The electronic transitions of simple, non-conjugated alkenes occur in the vacuum ultraviolet (VUV) region, which can be difficult to access experimentally. mdpi.com Furthermore, the accuracy of TDDFT calculations can vary, and for some molecules, the agreement between calculated and experimental spectra may be modest. acs.orgnih.gov Despite these potential difficulties, the concerted use of experimental ECD measurements and high-level theoretical calculations remains a primary and invaluable tool for the unambiguous assignment of absolute configuration for chiral molecules like 4-Methylnon-3-ene. nih.govresearchgate.net

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Chemical derivatization is a process that transforms a compound into a new, related compound (a derivative) to improve its suitability for a specific analytical method. youtube.com For a relatively nonpolar and neutral molecule like 4-Methylnon-3-ene, derivatization can be employed for two main purposes: to enhance its detectability in techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), and to enable the separation of its enantiomers, a process known as chiral resolution. libretexts.orglibretexts.org

For enhanced detection, especially in electrospray ionization-mass spectrometry (ESI-MS), the nonpolar alkene must be converted into an "electrospray-active" species that is either ionic or easily ionizable. nih.gov This can be achieved by reacting the double bond of 4-Methylnon-3-ene with a derivatizing agent that introduces a charged or readily ionizable functional group. Such strategies allow for significantly improved sensitivity in mass spectrometric analysis. youtube.comnih.gov Similarly, for HPLC with UV detection, a chromophore can be introduced to the molecule, as the isolated double bond in 4-Methylnon-3-ene does not absorb strongly in the typical UV range.

The second major application of derivatization is for chiral resolution. Since enantiomers have identical physical properties, they cannot be separated by standard chromatographic techniques. libretexts.org The indirect method of chiral resolution involves reacting the racemic mixture of 4-Methylnon-3-ene with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.orgwikipedia.org This reaction creates a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated using conventional achiral chromatography (GC or HPLC). libretexts.orgnih.gov After separation, the diastereomers can be chemically treated to cleave the CDA, yielding the isolated, enantiomerically pure (R)- and (S)-4-Methylnon-3-ene. Common CDAs react with functional groups like alcohols or amines; therefore, a preliminary reaction to introduce such a group onto the 4-Methylnon-3-ene molecule (e.g., via hydroboration-oxidation to create an alcohol) would be necessary before reaction with a suitable CDA like Mosher's acid. wikipedia.org

Table 2: Potential Derivatization Strategies for 4-Methylnon-3-ene
ObjectiveStrategyPotential Reagent/Reaction TypeAnalytical Benefit
Enhanced MS DetectionIntroduction of an ionizable groupReaction with reagents to form pyridinium (B92312) or quaternary ammonium (B1175870) saltsImproves ionization efficiency for ESI-MS. nih.gov
Enhanced GC AnalysisImprove volatility and thermal stabilitySilylation or acylation (after conversion to an alcohol). youtube.comlibretexts.orgReduces peak tailing and improves chromatographic separation. libretexts.org
Chiral ResolutionFormation of diastereomersReaction with a Chiral Derivatizing Agent (e.g., Mosher's acid) after functionalization. wikipedia.orgAllows separation of enantiomers on a standard achiral column. libretexts.org
Enhanced HPLC-UV DetectionIntroduction of a chromophoreReaction with a UV-active reagent (e.g., containing a phenyl or nitro-phenyl group).Enables sensitive detection using UV-Vis detectors. nih.gov

Potential Industrial and Chemical Applications of 4 Methylnon 3 Ene

Role as Key Synthetic Intermediates in Fine Chemical Synthesis

As a functionalized alkene, 4-Methylnon-3-ene holds potential as a key intermediate in the synthesis of high-value fine chemicals. The carbon-carbon double bond is a reactive site for numerous organic transformations, allowing for the introduction of various functional groups. This versatility would enable its use as a starting material or precursor in multi-step syntheses.

For instance, complex natural products and pharmaceuticals often contain long carbon chains with specific stereochemistry. Synthetic strategies for such molecules frequently rely on the controlled functionalization of alkene precursors. liverpool.ac.uk Research on related unsaturated compounds demonstrates that olefinic backbones are fundamental to building complex molecular architectures, such as those found in bioactive lipopeptides or polyketides. liverpool.ac.ukmdpi.com The synthesis of a trisubstituted alkene surfactant, sodium 8-methylnon-7-ene-1-sulfonate, was achieved from its corresponding bromo-alkene precursor, highlighting a pathway where a methylnonene structure is a core component of a functional molecule. acs.org Similarly, complex substituted alkenes are used in relay cross-metathesis to create larger, more intricate structures for potential use in fine chemicals and pharmaceuticals. acs.org

The double bond in 4-Methylnon-3-ene could be targeted for reactions such as:

Epoxidation: To form epoxides, which are versatile intermediates for producing diols and other oxygenated derivatives.

Oxidative Cleavage: To yield smaller carbonyl compounds (aldehydes or ketones) that can be used in further synthetic steps.

Hydroboration-Oxidation: To produce alcohols with specific regiochemistry and stereochemistry, which are common moieties in fine chemicals.

These transformations underscore the potential of 4-Methylnon-3-ene as a foundational building block in the fine chemical industry.

Applications as Analytical Standards and Reference Materials

In analytical chemistry, well-characterized compounds are essential for the identification and quantification of substances in complex mixtures. While there is no specific documentation of 4-Methylnon-3-ene being used as a widespread analytical standard, its isomers and derivatives serve this purpose in various fields.

For example, capsaicin (B1668287), which contains an (E)-8-methylnon-6-enamide structure, is available as a certified reference material for use in food and beverage analysis. lgcstandards.com Chemical suppliers offer a wide array of building blocks and specialty chemicals, including various alkenes, as analytical standards for quality control and research. sigmaaldrich.com

Given its defined structure, 4-Methylnon-3-ene could potentially be used as:

A reference standard in environmental analysis for identifying alkene emissions from industrial processes or fuel combustion.

A standard in petrochemical analysis for characterizing branched olefins in fuel blends.

A starting material for the synthesis of certified reference materials of its various derivatives (e.g., alcohols, ketones, or epoxides).

The production of such standards requires high purity and is crucial for ensuring the accuracy and comparability of analytical results across different laboratories. lgcstandards.com

Potential in Materials Science Research (e.g., as precursors for specific monomers)

The field of materials science often utilizes olefins as monomers for polymerization reactions. The double bond in 4-Methylnon-3-ene allows it to participate in addition polymerization, potentially leading to the formation of polymers with unique properties conferred by the branched alkyl side chain.

Olefin metathesis, a powerful tool in polymer and materials science, could utilize a substrate like 4-Methylnon-3-ene. researchgate.net Methodologies such as Ring-Opening Metathesis Polymerization (ROMP) are used to create advanced polymers, and while 4-methylnon-3-ene is not a cyclic olefin, it could act as a chain-transfer agent or be incorporated into copolymers via cross-metathesis to modify polymer properties. researchgate.net The synthesis of polymers often involves the transformation of carbon-carbon double bonds into valuable materials. researchgate.net

Furthermore, 4-Methylnon-3-ene could serve as a precursor to specialized monomers. By functionalizing the alkene, it could be converted into a monomer suitable for producing polyesters, polyamides, or other advanced materials. Another area of materials science is the development of molecularly imprinted polymers (MIPs), which are materials designed to selectively bind a target molecule. google.com While not specifically cited, a molecule like 4-Methylnon-3-ene could theoretically be used as a template in the creation of MIPs designed to trap volatile organic compounds or other small hydrocarbons. google.com

Substrate or Product in Novel Catalytic Processes

The reactivity of the double bond in 4-Methylnon-3-ene makes it a prime candidate for investigation in various novel catalytic processes. Research on structurally similar alkenes and their derivatives demonstrates the wide range of catalytic transformations possible.

Hydrogenation and Isomerization: Catalytic hydrogenation of the C=C double bond is a fundamental process. Studies on methyl non-3-enoate, an ester derivative, show that the double bond can be selectively hydrogenated. acs.org In some catalytic systems, isomerization of the double bond can occur, leading to a mixture of products. researchgate.net

Hydroformylation: This is a key industrial process that converts alkenes into aldehydes by adding a formyl group (CHO) and a hydrogen atom across the double bond. These aldehydes are valuable intermediates for producing alcohols, carboxylic acids, and amines. researchgate.net 4-Methylnon-3-ene could be a substrate for rhodium- or cobalt-catalyzed hydroformylation to produce 2,4-dimethylnonanal or 5-methyl-decanal.

Metathesis: As mentioned, cross-metathesis reactions involving substrates like 4-Methylnon-3-ene could be used to synthesize more complex alkenes, which are valuable in organic synthesis. acs.org

Aldol (B89426) Condensation: While 4-methylnon-3-ene would not be a direct substrate for aldol condensation, related unsaturated ketones like 2-methylnon-5-en-4-one are known products of such reactions, indicating the stability and relevance of this type of structure in catalytic C-C bond formation. google.com

A summary of relevant catalytic processes involving analogues of 4-Methylnon-3-ene is presented in the table below.

Catalytic ProcessRelated Substrate/ProductCatalyst TypeApplication/ProductSource(s)
Hydrogenation (E)-methyl non-3-enoateRuthenium ComplexProduction of trans-3-nonen-1-ol and 1-nonanol acs.org
Metathesis 9-chloro-2-methylnon-4-eneRuthenium-based catalystsSynthesis of analogues of biologically active compounds researchgate.netresearchgate.net
Aldol Condensation 2-methylnon-5-en-4-one (product)Inorganic ammonium (B1175870) saltsSynthesis of unsaturated ketones google.com
Hydroformylation General Alkenes (e.g., styrene)Rhodium/Bulky Phosphite LigandsSynthesis of aldehydes for fine chemicals researchgate.net

This table is based on data for analogous compounds and illustrates potential catalytic applications for 4-Methylnon-3-ene.

Research into Environmental Chemical Fate and Remediation (e.g., degradation pathways for atmospheric studies)

Understanding the environmental fate of volatile organic compounds (VOCs) like 4-Methylnon-3-ene is crucial for atmospheric chemistry and environmental science. Research into its degradation pathways, particularly in the atmosphere, would be a key area of study.

A study on a closely related isomer, sodium 8-methylnon-7-ene-1-sulfonate, provides significant insight into potential atmospheric reactions. acs.org This compound was shown to react with airborne singlet oxygen via an "ene" reaction, a well-known pathway for alkenes. This reaction produced two different hydroperoxide products, which are key intermediates in atmospheric oxidation processes. acs.org This suggests that a primary atmospheric degradation pathway for 4-Methylnon-3-ene would likely involve reactions with atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•).

Additionally, research on the combustion of methyl non-3-enoate as a biofuel provides data on its behavior under high-temperature conditions, which is relevant to its fate if used in fuels. rsc.org The study noted differences in ignition delay and heat release rates compared to saturated and other unsaturated esters, indicating that the position of the double bond influences its combustion chemistry. rsc.org General environmental risk evaluations of other alkenes consider factors like biodegradability, potential for bioaccumulation, and atmospheric lifetime, all of which would be important parameters to determine for 4-Methylnon-3-ene. ca.govservice.gov.uk

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